molecular formula C9H8O4 B1208027 3-Methylphthalic acid CAS No. 37102-74-2

3-Methylphthalic acid

Cat. No. B1208027
CAS RN: 37102-74-2
M. Wt: 180.16 g/mol
InChI Key: IBFJDBNISOJRCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Methylphthalic acid can be synthesized through various chemical processes. One approach includes the bioreduction of 2-acetylbenzonitriles, utilizing enzymes under acidic conditions to avoid undesired side reactions, leading to enantiopure 3-methylphthalides in moderate to excellent yields (Mangas-Sánchez et al., 2012). Another method involves a one-pot synthesis from 1,2,3-trimethylbenzene, highlighting an efficient route to produce 3-methylphthalimide, which shares structural similarities with this compound (Nomoto et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound features a phthalic acid core with a methyl group attached to the benzene ring, providing specific chemical and physical properties. Structural elucidation techniques, such as X-ray crystallography, are often used to determine the precise arrangement of atoms within the molecule.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including esterification and amidation, due to the presence of carboxylic acid groups. These reactions are pivotal in synthesizing derivatives with potential applications in different industrial sectors. The compound's reactivity can be further manipulated through catalysis, as demonstrated in the palladium-catalyzed arylation of aldehydes with organoboronic acids to achieve the synthesis of 3-arylphthalides, indicating the versatility of this compound as a precursor (Kuriyama et al., 2009).

Scientific Research Applications

Biotransformation

A study conducted by Eaton and Ribbons (1987) explored the biotransformation of 3-methylphthalate by Micrococcus sp. strain 12B. This research demonstrated the conversion of 3-methylphthalate into previously undescribed compounds, proposing a novel pathway for their formation (Eaton & Ribbons, 1987).

Safety and Hazards

When handling 3-Methylphthalic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

3-methylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFJDBNISOJRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958272
Record name 3-Methylbenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37102-74-2
Record name 3-Methylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037102742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methylphthalic acid disodium salt (4.4 mmol) was dissolved in water (50 ml). Potassium permanganate (14.7 mmol) was added and the resulting solution was stirred for 18 h at room temperature. A precipitate was formed. The precipitate was filtered off and washed three times with hot water. The combined aqueous phase was evaporated under reduced pressure to approximately one third of the initial volume and cooled in an ice-bath. Concentrated HCl was added carefully for neutralization. Expected precipitation of hemimellitic acid did not occur. After evaporation of water in vacuo, the dark residue represented a complex mixture of compounds.
Name
3-Methylphthalic acid disodium salt
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.7 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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